2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(((1-butoxy-1-oxopropan-2-yl)oxy)imino)acetic acid

CAS No.: 76028-96-1

Cat. No.: VC7848899

Molecular Formula: C11H16N4O5S

Molecular Weight: 316.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 76028-96-1 |

|---|---|

| Molecular Formula | C11H16N4O5S |

| Molecular Weight | 316.34 g/mol |

| IUPAC Name | (2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(1-butoxy-1-oxopropan-2-yl)oxyiminoacetic acid |

| Standard InChI | InChI=1S/C11H16N4O5S/c1-3-4-5-19-10(18)6(2)20-14-7(9(16)17)8-13-11(12)21-15-8/h6H,3-5H2,1-2H3,(H,16,17)(H2,12,13,15)/b14-7+ |

| Standard InChI Key | HBJZQUOXCNYJOA-VGOFMYFVSA-N |

| Isomeric SMILES | CCCCOC(=O)C(C)O/N=C(\C1=NSC(=N1)N)/C(=O)O |

| SMILES | CCCCOC(=O)C(C)ON=C(C1=NSC(=N1)N)C(=O)O |

| Canonical SMILES | CCCCOC(=O)C(C)ON=C(C1=NSC(=N1)N)C(=O)O |

Introduction

Structural and Molecular Characterization

Molecular Architecture

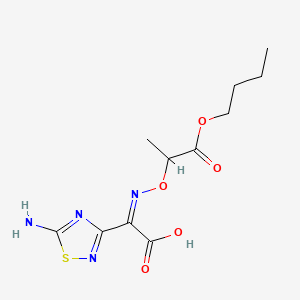

TATD’s molecular formula is C₁₂H₁₈N₄O₅S, with a molar mass of 330.36 g/mol . The structure integrates a 5-amino-1,2,4-thiadiazole ring conjugated to an oxyiminoacetic acid moiety via a tert-butoxypropanoyl ester linkage (Figure 1) . Key functional groups include:

-

A 1,2,4-thiadiazole ring with an amino substituent at position 5, contributing to hydrogen-bonding interactions.

-

An (E)-oximino group (C=N-O) that stabilizes the molecule’s conformation through resonance.

-

A tert-butoxypropanoyl ester group, enhancing lipophilicity and steric bulk.

-

A carboxylic acid terminus, enabling salt formation or further derivatization .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₈N₄O₅S | |

| SMILES | CC(C)(C)OC(=O)C(C)(C)ON=C(C(=O)O)C1=NSC(=N1)N | |

| InChI Key | BWCJDZVONAOWHO-UUASQNMZSA-N | |

| Predicted CCS (Ų) | 174.7 ([M+H]⁺) |

The Z-configuration of the oximino group is critical for biological activity, as it aligns the molecule’s pharmacophore for optimal binding to bacterial penicillin-binding proteins .

Synthesis and Reaction Optimization

Industrial-Scale Production

TATD is synthesized via a multi-step sequence beginning with the condensation of 5-amino-1,2,4-thiadiazole-3-carboxylate derivatives with tert-butoxypropanoyl hydroxylamine intermediates . The patented route (WO2015196077A1) highlights its activation to TATD-Ms (methanesulfonyl derivative) for cephalosporin coupling (Figure 2) :

Key Reaction Parameters:

-

Activation with Methanesulfonyl Chloride:

Table 2: DOE Analysis of TATD-Ms Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| K₂CO₃ Particle Size (D₉₀) | 70–180 µm | Maximizes surface area for reaction efficiency |

| Molar Ratio (K₂CO₃:TATD) | 1.15–1.25 | Prevents overactivation of MsCl |

| Reaction Temperature | 0–5°C | Minimizes side reactions |

-

Coupling to Cephalosporin Intermediates:

| Property | Specification |

|---|---|

| Storage Temperature | 2–8°C (inert atmosphere) |

| Hazard Class | 6.1 (Toxic) |

| Packing Group | III |

Applications in Antibiotic Synthesis

Role in Ceftolozane Sulfate Manufacturing

Ceftolozane, a fifth-generation cephalosporin, is synthesized via TATD’s coupling to a 7β-aminocephem core (Figure 3) . The process advantages include:

-

High Regioselectivity: The Z-configuration of TATD’s oximino group ensures proper orientation for β-lactam acylation .

-

Cost Efficiency: Optimized K₂CO₃ particle size reduces reagent waste by 15–20% compared to conventional methods .

Future Research Directions

-

Synthetic Methodology: Developing continuous-flow systems to enhance TATD-Ms production scalability.

-

Derivatization Studies: Exploring TATD’s utility in non-cephalosporin antibiotics (e.g., monobactams).

-

Toxicology Profiling: Assessing long-term exposure risks in industrial settings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume